molecular formula C15H12Br2O B1532199 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one CAS No. 898782-36-0

3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one

Cat. No.: B1532199
CAS No.: 898782-36-0
M. Wt: 368.06 g/mol
InChI Key: PLAVHEHOFWCYOO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one (CAS No. 898782-36-0) is a diarylpropanone derivative with the molecular formula C₁₅H₁₂Br₂O and a molecular weight of 368.06 g/mol . Its structure features two brominated phenyl groups at the 3- and 4-positions of the propan-1-one backbone, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVHEHOFWCYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232999
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-36-0
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propan-1-one Derivatives

a. Mono-halogenated analogs Compounds such as 1-(3-bromophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one () lack the dual bromophenyl substitution. These simpler analogs exhibit lower molecular weights (e.g., ~213–228 g/mol) and higher reaction yields (60–73% in C–O coupling with N-hydroxyphthalimide) compared to the target compound.

b. Di-halogenated analogs

  • 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3): This derivative replaces the 3-bromophenyl group with a trifluoromethyl-substituted phenyl ring, introducing strong electron-withdrawing effects. Such modifications alter dipole moments and may influence crystallinity or solubility .
Chalcone Derivatives with Bromophenyl Groups

Chalcones like (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one () feature α,β-unsaturated ketones, enabling conjugation and UV-Vis absorption properties distinct from the saturated propan-1-one backbone. These compounds exhibit notable anticancer activity, with cytotoxicity mechanisms linked to their planar structures and halogen substituents .

Indole- and Benzofuran-Functionalized Propanones

Compounds such as 3-(benzo[b]thiophen-2-yl)-1-(4-bromophenyl)-3-(1H-indol-3-yl)propan-1-one (3h, ) incorporate heterocyclic moieties (indole, benzofuran), which enhance hydrogen-bonding capacity and biological targeting. These derivatives show moderate yields (63–68%) and melting points (121–174°C), suggesting that bulky substituents lower yields but increase crystallinity . The target compound, lacking heterocycles, may exhibit simpler purification profiles but reduced bioactivity.

Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 368.06 Not reported 3-BrPh, 4-BrPh
1-(4-Bromophenyl)propan-1-one 228.08 Not reported 4-BrPh
3h () ~439.34 121–122 Indole, benzothiophene
(E)-3-(4-Bromophenyl)chalcone () ~354.18 Not reported α,β-unsaturated ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one
Reactant of Route 2
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3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one

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